molecular formula C17H21N3O4 B2991221 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 735338-44-0

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2991221
CAS No.: 735338-44-0
M. Wt: 331.372
InChI Key: BJANSGQQCYUCDV-UHFFFAOYSA-N
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Description

The compound is a derivative of diazaspirodecane dione, a class of compounds known for their pharmacological activity . These compounds are often evaluated for their anticonvulsant activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of chemical reactions involving spirohydantoins .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a diazaspirodecane core with various substituents . The exact structure would depend on the specific substituents present in the compound.

Scientific Research Applications

Antihypertensive Activity

One study synthesized a series of compounds related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide, focusing on their potential as antihypertensive agents. The research explored various substitutions on the diazaspiro[4.5]decan-2-one scaffold, revealing that certain derivatives exhibited significant activity as alpha-adrenergic blockers, particularly against alpha 1-adrenoceptor antagonism. This suggests a potential avenue for developing new antihypertensive treatments (Caroon et al., 1981).

Crystallographic Insights

Another study focused on the crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including compounds similar to this compound. It highlighted the importance of substituents on the cyclohexane ring in determining supramolecular arrangements. The study's findings contribute to a deeper understanding of the structural aspects that could influence the biological activity and solubility of such compounds, which is critical for drug design (Graus et al., 2010).

Pharmacological Applications

Further research into acetamides and arylureas derived from similar structural frameworks demonstrated anti-inflammatory and analgesic activities. This points to the potential of these derivatives in the development of new therapeutic agents targeting inflammation and pain, thereby expanding the scope of applications for compounds based on the this compound scaffold (Mazzone et al., 1987).

Neuropharmacology Research

A specific derivative was evaluated for its selective agonism at neuronal nicotinic acetylcholine receptors, offering insights into the development of therapeutics for central nervous system disorders. This underscores the potential of this compound derivatives in neuropharmacology and the treatment of neurological conditions (Matera et al., 2018).

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-13-8-4-3-7-12(13)18-14(21)11-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJANSGQQCYUCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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